molecular formula C11H12N2 B088409 1,5-Dimethyl-3-phenylpyrazole CAS No. 10250-60-9

1,5-Dimethyl-3-phenylpyrazole

Cat. No. B088409
CAS RN: 10250-60-9
M. Wt: 172.23 g/mol
InChI Key: AVZWCCJQQCROGD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-phenylpyrazole is a chemical compound with the molecular formula C11H12N2 . It is a member of the pyrazole family, which are versatile scaffolds in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds like 1,5-Dimethyl-3-phenylpyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-3-phenylpyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including 1,5-Dimethyl-3-phenylpyrazole, are used as starting materials for the preparation of more complex heterocyclic systems . They are also used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

1,5-Dimethyl-3-phenylpyrazole has a molecular weight of 172.2264 .

Scientific Research Applications

  • Synthesis of Fungicides : 1,5-Dimethyl-3-phenylpyrazole is used in the synthesis of pyrazole analogues of the systemic fungicide carboxin (Huppatz, 1983).

  • Corrosion Inhibition : This compound is part of a study on the inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media (Chetouani et al., 2005).

  • Organic Synthesis : It's involved in the synthesis of various organic compounds, such as 4‐aryl‐4,7,8,9‐tetrahydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones (Quiroga et al., 1998) and in the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles (Tominaga et al., 1997).

  • Polymer Synthesis : This compound is also used in the atom-economical synthesis of poly(pyrazolylnaphthalene)s, which have applications in creating materials with high refractive indices and as sensitive chemosensors (Gao et al., 2013).

  • Medicinal Chemistry : There's research on its derivates for anti-inflammatory and antibacterial activities (Asad et al., 2019) and synthesis of novel pyrazolone derivatives with analgesic and anti-inflammatory activities (Eweas et al., 2015).

  • Analytical Chemistry : Studies on pyrazole derivatives, including 1,5-Dimethyl-3-phenylpyrazole, focus on their utility as analytical reagents and their potential in synthesizing organometallic coordination polymers (Babadeev & Stroganova, 2020).

  • Tobacco Research : This compound is involved in studies exploring the degradation of tobacco alkaloids in cigarette smoke, contributing to understanding the health risks associated with smoking (Kurgat et al., 2016).

Future Directions

The future directions for research on 1,5-Dimethyl-3-phenylpyrazole and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications . Additionally, understanding their structure/reactivity relationships could have a positive impact on the design of synthetic methods .

properties

IUPAC Name

1,5-dimethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-11(12-13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZWCCJQQCROGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145200
Record name 1,5-dimethyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-3-phenylpyrazole

CAS RN

10250-60-9
Record name 1,5-Dimethyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10250-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dimethyl-3-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-dimethyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WB Wright Jr, HJ Brabander, RA Hardy Jr… - Journal of the …, 1959 - ACS Publications
Several pairs of isomeric l-aryl-3 (and 5)-methyl-5 (and 3)-(4-pyridyl)-pyrazoles have been preparedby the acid-catalyzed condensation of isonicotinoylacetone with phenylhydrazines. …
Number of citations: 7 pubs.acs.org
Y Ohtsuka, D Uraguchi, K Yamamoto, K Tokuhisa… - Tetrahedron, 2012 - Elsevier
Direct trifluoromethylation of 1,3-dicarbonyl compounds with CF 3 I in the presence of a Fenton reagent in dimethylsulfoxide was investigated. 1,3-Diketones, 3-oxocarboxylates and 3-…
Number of citations: 66 www.sciencedirect.com
NL Nam, II Grandberg… - Chemistry of Heterocyclic …, 2003 - search.ebscohost.com
CHC-1/99, pp Page 1 Chemistry of Heterocyclic Compounds, Vol. 39, No. 10, 2003 STERIC EFFECTS IN THE NUCLEOPHILIC ADDITION OF PYRAZOLES UNSUBSTITUTED AT A …
Number of citations: 1 search.ebscohost.com
PK Basu, A Ghosh, A Khan, A Chakraborty… - American Journal of …, 2016 - researchgate.net
3, 5-Disubstituted pyrazoles and their ferrocene containing counterpart and as also their corresponding methylated derivatives were synthesized and their biological activities were …
Number of citations: 0 www.researchgate.net
A Alberola, LA Banuelos, P Cuadrado… - Organic Preparations …, 1989 - Taylor & Francis
Although it has been reported that complex metal hydrides do not affect the azole ring.'we reported in previous papers that the reduction of activated isoxazole compounds by complex …
Number of citations: 4 www.tandfonline.com
F Aguilar‐Parrilla, F Männle… - Magnetic resonance …, 1994 - Wiley Online Library
The 15 N chemical shifts of thirteen NH‐pyrazoles in the solid state and of seven NH‐pyrazoles in [ 2 H 8 ] THF solution at 170–175 K (with frozen annular tautomerism) are reported. …
B Štefane, S Polanc - New Journal of Chemistry, 2002 - pubs.rsc.org
A new method has been developed for the regioselective preparation of enaminones and pyrazoles from 1,3-diketonatoboron difluorides. The reactions proceed smoothly under mild …
Number of citations: 36 pubs.rsc.org
JJ Wilczynski - 1972 - search.proquest.com
the original submitted. Page 1 LGGLLGGGGGGG GG aaLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com

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